ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE
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Overview
Description
ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazino and benzimidazole rings through cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to iron ions, disrupting cellular processes that depend on iron .
Comparison with Similar Compounds
ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE can be compared with other similar compounds, such as:
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Biological Activity
Ethyl 2-[2-Methyl-3-Oxo[1,2,4]Triazino[2,3-A][1,3]Benzimidazol-5(3H)-YL]Acetate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14N4O3
- Molecular Weight : 286.29 g/mol
- CAS Number : Not specified in the available literature.
The compound features a unique structure that combines multiple heterocyclic rings, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps often include the formation of triazino and benzimidazole rings through cyclization reactions. Advanced synthetic methods may employ microwave irradiation to enhance yields and purity .
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds derived from benzimidazole and triazole frameworks have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds range from 12.5 to 25 µg/mL .
Antitumor Activity
Studies have suggested that derivatives of triazino-benzimidazoles possess anticancer properties. The mechanism may involve the inhibition of specific enzymes or interference with cellular pathways essential for cancer cell proliferation .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways.
- Metal Ion Interaction : It may bind to metal ions like iron, disrupting essential cellular processes .
Study on Antimicrobial Activity
A study evaluated the antimicrobial effects of various benzimidazole derivatives against clinical strains of bacteria. The results highlighted that certain compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics from this chemical class .
Anticancer Research
Another study focused on the anticancer properties of triazino-benzimidazole derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Comparative Analysis of Biological Activities
Compound Class | Antibacterial Activity | Antitumor Activity | Mechanism of Action |
---|---|---|---|
Benzimidazole Derivatives | High | Moderate | Enzyme inhibition; metal ion binding |
Triazole Derivatives | Moderate | High | DNA synthesis interference; apoptosis |
Ethyl 2-[...]-Acetate | Potentially High | Potentially High | Similar to above classes |
Properties
IUPAC Name |
ethyl 2-(2-methyl-3-oxo-[1,2,4]triazino[3,2-b]benzimidazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-3-21-12(19)8-17-10-6-4-5-7-11(10)18-14(17)15-13(20)9(2)16-18/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIVQLHDLAMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N3C1=NC(=O)C(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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